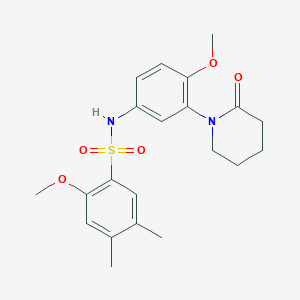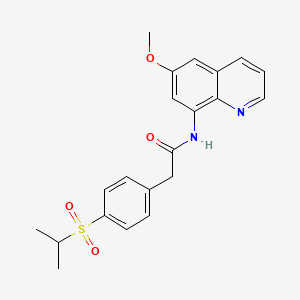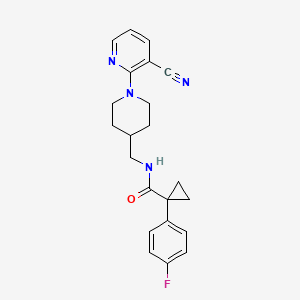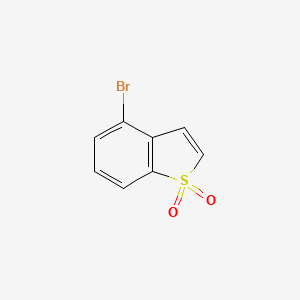![molecular formula C22H22N6O2 B2480153 (E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-61-5](/img/structure/B2480153.png)
(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrroloquinoxaline derivatives, such as the one of interest, belong to a broader class of compounds known for their varied biological activities. These compounds have been synthesized and studied for their potential applications in medicine and materials science due to their unique structural and electronic properties.
Synthesis Analysis
Synthesis of pyrroloquinoxaline derivatives typically involves heterocyclic amines as nitrogen nucleophiles and explores the reactivity of quinoxaline precursors. For instance, cyclic anhydrides have been used to synthesize novel substituted quinoxalines through reactions with heterocyclic amines (Ammar et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrroloquinoxaline derivatives is characterized by the presence of both pyrrolo and quinoxaline moieties, which contribute to the compounds' stability and reactivity. Polymorphic modifications, which can affect the compound's properties, have been observed in similar compounds, indicating the structural diversity within this family (Shishkina et al., 2018).
Chemical Reactions and Properties
Pyrroloquinoxaline derivatives participate in a variety of chemical reactions, leveraging their nucleophilic sites for transformations. For example, reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate have led to the synthesis of pyrroloquinazoline derivatives, showcasing the reactivity of the pyrroloquinoline scaffold (Kurihara et al., 1980).
科学的研究の応用
Sustainable Synthesis of Quinolines and Pyrimidines
This research showcases an environmentally friendly synthesis method for quinolines and pyrimidines, which are key components in many pharmaceuticals, including compounds similar to "(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide". The study highlights the efficient use of a hydride Mn(I) PNP pincer complex as a catalyst, demonstrating a practical approach to synthesizing these compounds with high atom efficiency (Mastalir et al., 2016).
Antimicrobial Activity of Quinoxaline Derivatives
Research on quinoxaline derivatives, similar to the compound , has shown significant antimicrobial activity against various bacterial and yeast strains. This study provides insights into the potential of these compounds in developing new antimicrobial drugs, highlighting their low toxicity and high effectiveness in eliminating bacterial strains (Vieira et al., 2014).
Synthesis and Biological Evaluation of Quinoxaline Derivatives
Another study focused on the synthesis of quinoxaline derivatives with an amide moiety, demonstrating their notable antimicrobial activity. This research underscores the relevance of these compounds in the pharmaceutical industry, particularly in the development of antimicrobial agents. The structures of the compounds were confirmed through various spectral data, and their activity against specific Candida strains was significant (Mohsen et al., 2014).
特性
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-6-5-7-15(12-14)13-25-28-20(23)18(22(29)24-10-11-30-2)19-21(28)27-17-9-4-3-8-16(17)26-19/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYICKSAIPQLB-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)


![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)
![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)
![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)